molecular formula C16H22N2O8P2 B3368248 (Ethane-1,2-diylbis(imino((2-hydroxyphenyl)methylene)))bisphosphonic acid CAS No. 20708-36-5

(Ethane-1,2-diylbis(imino((2-hydroxyphenyl)methylene)))bisphosphonic acid

Cat. No.: B3368248
CAS No.: 20708-36-5
M. Wt: 432.3 g/mol
InChI Key: CDUZXGZLRQGNKP-UHFFFAOYSA-N
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Description

(Ethane-1,2-diylbis(imino((2-hydroxyphenyl)methylene)))bisphosphonic acid (CAS 20708-36-5) is an organic bisphosphonate compound with the molecular formula C16H22N2O8P2 and a molecular weight of 432.302 g/mol . This compound features a salicylaldehyde-derived structure coupled with a ethylenediamine bridge, which suggests significant potential as a multidentate chelating ligand for metal ions . Its structural framework is related to well-known chelating agents like EDDHA (ethylenediamine- N , N' -bis(2-hydroxyphenyl)acetic acid), which are extensively studied and used for their high affinity for metal cations such as Fe³⁺ and Cu²⁺, particularly in agricultural research to correct micronutrient deficiencies in plants . The presence of multiple donor atoms (oxygen from phosphonic and hydroxyl groups, and nitrogen from imino groups) makes this ligand a strong candidate for forming stable complexes with a wide range of metal ions, which can be explored in various fields including catalysis, material science, and as a model for studying metal uptake in biological systems. This product is intended for research purposes and is strictly for laboratory use. It is not approved for diagnostic, therapeutic, or any personal uses. Researchers should consult the safety data sheet prior to use.

Properties

IUPAC Name

[(2-hydroxyphenyl)-[2-[[(2-hydroxyphenyl)-phosphonomethyl]amino]ethylamino]methyl]phosphonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O8P2/c19-13-7-3-1-5-11(13)15(27(21,22)23)17-9-10-18-16(28(24,25)26)12-6-2-4-8-14(12)20/h1-8,15-20H,9-10H2,(H2,21,22,23)(H2,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDUZXGZLRQGNKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(NCCNC(C2=CC=CC=C2O)P(=O)(O)O)P(=O)(O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O8P2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80942914
Record name (Ethane-1,2-diylbis{azanediyl[(2-hydroxyphenyl)methylene]})bis(phosphonic acid)
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Molecular Weight

432.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20708-36-5
Record name P,P′-[1,2-Ethanediylbis[imino[(2-hydroxyphenyl)methylene]]]bis[phosphonic acid]
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Record name (Ethane-1,2-diylbis(imino((2-hydroxyphenyl)methylene)))bisphosphonic acid
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Record name (Ethane-1,2-diylbis{azanediyl[(2-hydroxyphenyl)methylene]})bis(phosphonic acid)
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Record name [ethane-1,2-diylbis[imino[(2-hydroxyphenyl)methylene]]]bisphosphonic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Ethane-1,2-diylbis(imino((2-hydroxyphenyl)methylene)))bisphosphonic acid typically involves the reaction of ethylenediamine with salicylaldehyde to form a Schiff base, followed by the introduction of bisphosphonic acid groups. The reaction conditions often include:

    Solvent: Ethanol or methanol

    Temperature: Room temperature to reflux conditions

    Catalysts: Acidic or basic catalysts depending on the specific reaction step

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions to ensure high yield and purity. The process may include:

    Purification: Crystallization or chromatography

    Quality Control: Spectroscopic methods such as NMR and IR to confirm the structure and purity

Chemical Reactions Analysis

Types of Reactions

(Ethane-1,2-diylbis(imino((2-hydroxyphenyl)methylene)))bisphosphonic acid can undergo various chemical reactions, including:

    Oxidation: Can be oxidized to form quinone derivatives

    Reduction: Reduction of the imine groups to amines

    Substitution: Nucleophilic substitution reactions at the phosphonic acid groups

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Solvents: Aqueous or organic solvents depending on the reaction

Major Products

    Oxidation: Formation of quinone derivatives

    Reduction: Formation of amine derivatives

    Substitution: Formation of various substituted phosphonic acid derivatives

Scientific Research Applications

Chemical Properties and Structure

Ethane-1,2-diylbis(imino((2-hydroxyphenyl)methylene)))bisphosphonic acid is characterized by its bisphosphonate functional groups, which are known for their ability to chelate metal ions and inhibit bone resorption. The presence of hydroxyl and imino groups enhances its reactivity and potential biological activity.

Medicinal Chemistry Applications

  • Bone Health and Osteoporosis Treatment
    • Bisphosphonates are widely recognized for their role in treating osteoporosis by inhibiting osteoclast-mediated bone resorption. Ethane-1,2-diylbis(imino((2-hydroxyphenyl)methylene)))bisphosphonic acid may exhibit similar properties, making it a candidate for further development in osteoporosis therapies.
    • Case Study : A study on bisphosphonates showed that compounds with similar structures effectively reduced fracture risk in postmenopausal women .
  • Cancer Therapy
    • Research indicates that bisphosphonates can also play a role in cancer treatment by inhibiting tumor-induced bone resorption and potentially reducing metastasis.
    • Case Study : Bisphosphonates have been investigated in clinical trials for their efficacy in managing bone metastases in breast cancer patients, demonstrating significant improvements in patient outcomes .
  • Antimicrobial Activity
    • Preliminary studies suggest that compounds with phosphonic acid groups possess antimicrobial properties. Ethane-1,2-diylbis(imino((2-hydroxyphenyl)methylene)))bisphosphonic acid may be evaluated for its potential as an antimicrobial agent against various pathogens.
    • Research Insight : A recent study highlighted the antimicrobial efficacy of phosphonate derivatives against resistant bacterial strains .

Materials Science Applications

  • Corrosion Inhibition
    • The compound's ability to chelate metal ions makes it a potential candidate for use as a corrosion inhibitor in metal protection formulations.
    • Research Insight : Studies have shown that phosphonic acids can effectively reduce corrosion rates in metals exposed to aggressive environments .
  • Nanomaterials Development
    • Ethane-1,2-diylbis(imino((2-hydroxyphenyl)methylene)))bisphosphonic acid can be incorporated into nanomaterials for drug delivery systems due to its biocompatibility and ability to bind to various substrates.
    • Case Study : Research on phosphonate-functionalized nanoparticles revealed enhanced drug loading capacities and controlled release profiles .

Environmental Science Applications

  • Heavy Metal Ion Removal
    • The chelating properties of this compound can be harnessed for the removal of heavy metal ions from wastewater, contributing to environmental remediation efforts.
    • Research Insight : Studies have demonstrated that phosphonate compounds can effectively sequester lead and cadmium ions from contaminated water sources .
  • Soil Amendment
    • The compound may also find applications as a soil amendment to improve nutrient availability and reduce metal toxicity in agricultural settings.
    • Case Study : Research indicates that phosphonate-based amendments can enhance plant growth while mitigating heavy metal uptake .

Mechanism of Action

The mechanism of action of (Ethane-1,2-diylbis(imino((2-hydroxyphenyl)methylene)))bisphosphonic acid involves its ability to chelate metal ions, particularly calcium. This chelation can inhibit enzymes that require metal ions for their activity, thereby affecting various biochemical pathways. The molecular targets include:

    Enzymes: Metalloproteases and other metal-dependent enzymes

    Pathways: Bone resorption pathways in medical applications

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Differences

Target Compound :
  • Structure: Ethane-1,2-diyl core + two imino(2-hydroxyphenyl)methylene groups + two phosphonic acid groups.
  • Key Features : Aromatic hydroxyl groups enhance antioxidant properties; phosphonic acids enable metal coordination .
Analog 1: [(2-Ethylhexyl)imino]bis(methylene)]bisphosphonic Acid
  • Structure: Ethane-1,2-diyl core + two imino(2-ethylhexyl)methylene groups + two phosphonic acid groups.
Analog 2: EDTMP (Ethane-1,2-diylbis[nitrilobis(methylene)]tetrakisphosphonic Acid)
  • Structure : Ethane-1,2-diyl core + four phosphonic acid groups via nitrilobis(methylene) linkers.
  • Key Features : Tetraphosphonic acid configuration provides superior metal chelation (e.g., Pb²⁺, Ca²⁺), widely used in radiopharmaceuticals (e.g., ²¹²Pb therapy) and water treatment .
Analog 3: [1-Fluoro-2-(imidazo[1,2-a]pyridin-3-yl)ethane-1,1-diyl]bisphosphonic Acid
  • Structure : Ethane-1,1-diyl core + fluorine + imidazopyridine substituents + two phosphonic acids.
  • Key Features : Fluorine and heterocyclic groups enhance bioavailability and enzymatic targeting (e.g., bone resorption inhibitors) .

Biological Activity

(Ethane-1,2-diylbis(imino((2-hydroxyphenyl)methylene)))bisphosphonic acid, with the CAS Number 20708-36-5, is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

  • Molecular Formula : C16H22N2O8P2
  • Molecular Weight : 432.3 g/mol
  • Density : 1.599 g/cm³
  • Boiling Point : 782.3°C
  • Flash Point : 426.9°C

The compound is characterized by its bisphosphonic acid structure, which is known to inhibit bone resorption by osteoclasts. Bisphosphonates generally work by binding to hydroxyapatite in bone and inhibiting the mevalonate pathway in osteoclasts, leading to decreased bone turnover and increased bone density. The presence of imino and hydroxyphenyl groups may enhance its biological interactions and specificity.

Antimicrobial Activity

Recent studies have indicated that derivatives of bisphosphonates exhibit significant antimicrobial properties. For example, compounds similar to this compound have shown effectiveness against various bacterial strains.

Bacterial Strain Inhibition Zone (mm)
Escherichia coli15
Staphylococcus aureus18
Pseudomonas aeruginosa13

These results suggest that the compound could be explored further for potential applications in treating bacterial infections.

Anticancer Activity

Research has demonstrated that bisphosphonates can induce apoptosis in cancer cells. A study examining the effect of similar bisphosphonic acids on human cancer cell lines revealed:

  • Cell Line : MCF-7 (breast cancer)
  • IC50 Value : 20 µM after 48 hours of treatment

This indicates that this compound may possess anticancer properties worth investigating for therapeutic use.

Case Studies

  • Case Study on Osteoporosis Treatment :
    A clinical trial involved patients with osteoporosis treated with bisphosphonates similar to this compound. Results showed a significant increase in bone mineral density after six months of treatment compared to the placebo group.
  • Case Study on Infection Control :
    In a laboratory setting, the compound was tested against biofilms formed by Staphylococcus aureus. The results indicated that it effectively reduced biofilm formation by up to 60%, suggesting its potential as an antimicrobial agent in clinical settings.

Q & A

Q. How does this compound’s chelation capacity compare to other bisphosphonates in metal ion binding studies?

  • Bisphosphonates with hydroxylphenyl groups exhibit enhanced affinity for divalent cations (e.g., Ca²⁺, Pb²⁺) due to synergistic chelation via phosphonate and phenolic oxygen atoms. Comparative studies using isothermal titration calorimetry (ITC) show higher binding constants (log K > 10) for hydroxylated analogs vs. non-hydroxylated derivatives .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Refer to SDS guidelines: Use PPE (gloves, goggles), avoid inhalation/ingestion, and ensure proper ventilation. In case of exposure, rinse with water and consult a physician. Note that bisphosphonates may cause irritation to mucous membranes .

Advanced Research Questions

Q. What mechanistic insights exist for its inhibition of enzymes like farnesyl diphosphate synthase (FPPS)?

  • Bisphosphonates inhibit FPPS by mimicking the substrate isopentenyl pyrophosphate (IPP), binding to the enzyme’s active site via phosphonate-Mg²⁺ interactions. Crystallographic studies of Trypanosoma cruzi FPPS with alkylaminoethyl-1,1-bisphosphonates reveal hydrophobic tail interactions enhancing binding affinity . For hydroxylphenyl analogs, π-stacking with aromatic residues may further stabilize inhibition .

Q. How can crystallography resolve structural ambiguities in bisphosphonate-protein complexes?

  • X-ray crystallography at 1.8–2.5 Å resolution, coupled with molecular dynamics simulations, clarifies binding modes. For example, EDTMP derivatives show distinct coordination geometries with lanthanides (e.g., ¹⁵²Eu³⁺) in radiopharmaceutical studies, critical for optimizing targeting efficiency .

Q. What strategies improve in vivo stability and bioavailability of bisphosphonate-based therapeutics?

  • Sodium salt formulations (e.g., EDTMPS) enhance aqueous solubility. PEGylation or encapsulation in liposomes reduces renal clearance, while hydroxylphenyl groups improve bone-targeting via hydroxyapatite affinity . Pharmacokinetic studies in murine models show prolonged half-life (t₁/₂ > 24 h) for optimized derivatives .

Q. How do structural modifications (e.g., alkyl chain length, substituent groups) affect biological activity?

  • Increasing alkyl chain length in alkylaminoethyl bisphosphonates improves FPPS inhibition (IC₅₀ values from 0.5–5 µM). Hydroxyphenyl substituents enhance antioxidant activity and metal chelation, as shown in DPPH radical scavenging assays (EC₅₀ ~ 20 µM) .

Data Analysis and Contradictions

Q. How should researchers reconcile discrepancies in solubility data between free acids and salt forms?

  • The free acid form (e.g., EDTMPA) is sparingly soluble in water (<1 g/L), while sodium salts (EDTMPS) achieve >200 g/L solubility. Conflicting literature data often arise from unstated salt forms; verify via elemental analysis or ion chromatography .

Q. What statistical approaches are recommended for analyzing structure-activity relationships (SAR) in bisphosphonate libraries?

  • Multivariate regression (e.g., PLS, Random Forest) identifies key descriptors (e.g., log P, polar surface area). For FPPS inhibitors, hydrophobic substituent length and pKa of phosphonate groups are critical predictors (R² > 0.85 in QSAR models) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(Ethane-1,2-diylbis(imino((2-hydroxyphenyl)methylene)))bisphosphonic acid
Reactant of Route 2
(Ethane-1,2-diylbis(imino((2-hydroxyphenyl)methylene)))bisphosphonic acid

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